molecular formula C6H2Br2N2S B13025156 4,6-Dibromothieno[2,3-d]pyrimidine

4,6-Dibromothieno[2,3-d]pyrimidine

Cat. No.: B13025156
M. Wt: 293.97 g/mol
InChI Key: XGJGZAHSAORBBG-UHFFFAOYSA-N
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Description

4,6-Dibromothieno[2,3-d]pyrimidine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms at positions 4 and 6 of the thienopyrimidine ring enhances its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromothieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the minimization of by-products to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted thienopyrimidines, which can be further functionalized for various applications.

Scientific Research Applications

4,6-Dibromothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dibromothieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit protein kinases, which are crucial for cell signaling and growth . The bromine atoms enhance its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

4,6-Dibromothieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives such as:

  • 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
  • 4,6-Dichlorothieno[2,3-d]pyrimidine
  • 4,6-Dimethylthieno[2,3-d]pyrimidine

Uniqueness

The presence of two bromine atoms at positions 4 and 6 makes this compound more reactive and versatile for further chemical modifications compared to its analogs .

Properties

IUPAC Name

4,6-dibromothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJGZAHSAORBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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